![molecular formula C11H16N4O3 B2817580 (2R,6R)-2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-6-methylmorpholine-4-carboxamide CAS No. 2408937-76-6](/img/structure/B2817580.png)
(2R,6R)-2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-6-methylmorpholine-4-carboxamide
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Description
(2R,6R)-2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-6-methylmorpholine-4-carboxamide, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It was discovered in 2012 by researchers at the Australian National University and has since been studied extensively for its potential use in cancer treatment.
Scientific Research Applications
Metabolism and Disposition Studies
The compound has been involved in studies concerning metabolism and disposition, particularly in the context of potent HIV integrase inhibitors. Research utilizing 19F-NMR spectroscopy delved into the metabolic pathways and excretion balance of related compounds in rats and dogs. This research primarily focused on the metabolic fate and major metabolites identified in animal studies, highlighting the compound's significance in pharmacokinetics and drug development processes (Monteagudo et al., 2007).
Synthesis and Anti-HIV Activity
Compounds containing the 1,2,4-oxadiazole moiety, akin to (2R,6R)-2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-6-methylmorpholine-4-carboxamide, have been synthesized and evaluated for their anti-HIV activity. Specifically, research has been conducted on the synthesis of new aryl-1,3-thiazole-4-carbohydrazides and their 1,3,4-oxadiazole derivatives, demonstrating potential in HIV-1 inhibition (Zia et al., 2012).
Prediction of Biological Activity
The compound has been part of studies aimed at predicting biological activity through computational methods. For instance, the synthesis of novel 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one bicyclic systems was followed by an analysis using IR and 1H NMR methods, coupled with liquid chromato-mass spectrometry. This approach helped in predicting the potential biological activity of the synthesized compounds (Kharchenko et al., 2008).
properties
IUPAC Name |
(2R,6R)-2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-6-methylmorpholine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O3/c1-6-4-15(11(12)16)5-8(17-6)10-13-9(14-18-10)7-2-3-7/h6-8H,2-5H2,1H3,(H2,12,16)/t6-,8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKQZGDLUOVHCFJ-HTRCEHHLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C2=NC(=NO2)C3CC3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](O1)C2=NC(=NO2)C3CC3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
rac-(2R,6R)-2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-6-methylmorpholine-4-carboxamide |
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